molecular formula C11H16BClN2O2 B1431874 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid CAS No. 2225174-16-1

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid

Cat. No.: B1431874
CAS No.: 2225174-16-1
M. Wt: 254.52 g/mol
InChI Key: GGGSWFYTTUHKNF-UHFFFAOYSA-N
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Description

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H16BClN2O2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid typically involves the reaction of 2-chloro-4-nitrophenylboronic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Chlorophenylboronic acid

Uniqueness

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is unique due to the presence of both a chloro and a piperazine group, which enhances its reactivity and versatility in organic synthesis. This combination of functional groups allows for the formation of complex molecules with diverse biological and chemical properties .

Properties

IUPAC Name

[2-chloro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGSWFYTTUHKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCN(CC2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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